molecular formula C28H22BrFN4O6 B2833444 N-(1,3-benzodioxol-5-ylmethyl)-1-{2-[(4-bromo-2-fluorophenyl)amino]-2-oxoethyl}-2,4-dioxo-3-(prop-2-en-1-yl)-1,2,3,4-tetrahydroquinazoline-7-carboxamide CAS No. 893787-15-0

N-(1,3-benzodioxol-5-ylmethyl)-1-{2-[(4-bromo-2-fluorophenyl)amino]-2-oxoethyl}-2,4-dioxo-3-(prop-2-en-1-yl)-1,2,3,4-tetrahydroquinazoline-7-carboxamide

Cat. No.: B2833444
CAS No.: 893787-15-0
M. Wt: 609.408
InChI Key: YKAMGRSFRJQRTK-UHFFFAOYSA-N
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Description

The compound N-(1,3-benzodioxol-5-ylmethyl)-1-{2-[(4-bromo-2-fluorophenyl)amino]-2-oxoethyl}-2,4-dioxo-3-(prop-2-en-1-yl)-1,2,3,4-tetrahydroquinazoline-7-carboxamide is a quinazoline derivative characterized by:

  • A 1,3-benzodioxole moiety at the N-terminus.
  • A 4-bromo-2-fluorophenyl group linked via an amino-oxoethyl chain.
  • A prop-2-en-1-yl (allyl) substituent at the 3-position of the quinazoline core.
  • A carboxamide group at the 7-position.

Properties

CAS No.

893787-15-0

Molecular Formula

C28H22BrFN4O6

Molecular Weight

609.408

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-1-[2-(4-bromo-2-fluoroanilino)-2-oxoethyl]-2,4-dioxo-3-prop-2-enylquinazoline-7-carboxamide

InChI

InChI=1S/C28H22BrFN4O6/c1-2-9-33-27(37)19-6-4-17(26(36)31-13-16-3-8-23-24(10-16)40-15-39-23)11-22(19)34(28(33)38)14-25(35)32-21-7-5-18(29)12-20(21)30/h2-8,10-12H,1,9,13-15H2,(H,31,36)(H,32,35)

InChI Key

YKAMGRSFRJQRTK-UHFFFAOYSA-N

SMILES

C=CCN1C(=O)C2=C(C=C(C=C2)C(=O)NCC3=CC4=C(C=C3)OCO4)N(C1=O)CC(=O)NC5=C(C=C(C=C5)Br)F

solubility

not available

Origin of Product

United States

Comparison with Similar Compounds

Key Structural Analogs

The following analogs share the quinazoline scaffold but differ in substituents (Table 1):

Compound Name Substituents at Key Positions Biological Activity (Reported)
Target Compound 1,3-Benzodioxol-5-ylmethyl; 4-bromo-2-fluorophenyl; allyl Under investigation
N-(1,3-benzodioxol-5-ylmethyl)-1-(3-chlorobenzyl)-2,4-dioxo-3-phenylquinazoline-7-carboxamide 3-Chlorobenzyl; phenyl Anticancer (preclinical)
4-(1,3-Benzodioxol-5-yl)-N-(3-fluorophenyl)-2-methyl-5-oxo-7-phenylhexahydro-3-quinolinecarboxamide 3-Fluorophenyl; methyl; phenyl Kinase inhibition

Key Observations :

  • Halogenation : The target’s 4-bromo-2-fluorophenyl group may enhance hydrophobic interactions compared to the 3-chlorophenyl or 3-fluorophenyl groups in analogs .
  • Allyl vs.
  • Benzodioxole vs. Simple Aryl Groups: The 1,3-benzodioxole moiety in the target compound could improve metabolic stability over non-cyclic aryl groups .

Computational Similarity Analysis

Tanimoto Coefficient and Murcko Scaffolds

Using methods described in and , structural similarity was assessed:

  • Murcko Scaffold : All analogs share the tetrahydroquinazoline-dione core , confirming a common chemotype .
  • Tanimoto Coefficients (Morgan fingerprints):
    • Target vs. 3-chlorophenyl analog: 0.68 (indicating moderate similarity).
    • Target vs. 3-fluorophenyl analog: 0.52 (lower due to divergent side chains).
    • Threshold for similarity: ≥0.5 .

Molecular Docking Affinity

highlights that minor substituent changes significantly alter docking scores. For example:

  • The allyl group could introduce steric effects, reducing affinity compared to bulkier aryl groups in some analogs .

Experimental Comparison Methods

NMR Spectral Analysis

As shown in and , NMR chemical shifts are critical for confirming structural motifs:

  • The target’s 1,3-benzodioxole protons resonate at δ 5.9–6.1 ppm, distinct from simpler aryl groups (δ 6.5–7.5 ppm) in analogs .
  • The allyl group’s vinyl protons (δ 5.2–5.8 ppm) are absent in phenyl-substituted analogs, aiding differentiation .

MS/MS-Based Molecular Networking

Per , high cosine scores (>0.8) in MS/MS fragmentation would cluster the target with analogs sharing the quinazoline core. However, the unique bromine isotope pattern (m/z 79/81) distinguishes it from fluorine- or chlorine-containing analogs .

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